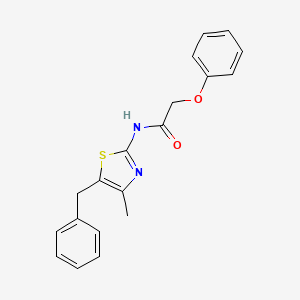

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-14-17(12-15-8-4-2-5-9-15)24-19(20-14)21-18(22)13-23-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXGLLRHVPPRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide typically involves the following steps:

Formation of 5-benzyl-4-methyl-1,3-thiazol-2-ylamine: This is achieved by reacting 4-methylthiazole with benzyl chloride in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Phenoxyacetamide Formation: The resulting amine is then reacted with phenoxyacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, alcohols, and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Thiazole sulfoxides and sulfones.

Reduction Products: Thiazole amines.

Substitution Products: Various benzyl-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Overview:

The thiazole moiety present in N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide has been linked to significant anticancer activity. Research indicates that compounds containing thiazole rings can modulate various biochemical pathways, making them promising candidates for cancer treatment.

Case Studies:

- Thiazole Derivatives in Cancer Treatment:

- Mechanism of Action:

Enzyme Inhibition

Overview:

this compound has also been studied for its ability to inhibit key enzymes involved in various diseases.

Key Findings:

- Xanthine Oxidase Inhibition:

- Potential for Drug Development:

Anti-inflammatory Properties

Overview:

Research has indicated that thiazole derivatives possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases.

Case Studies:

- Inhibition of Pro-inflammatory Cytokines:

- Clinical Implications:

Structure-Activity Relationship (SAR)

Overview:

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

Key Insights:

- Modification Effects:

- Designing New Derivatives:

Mechanism of Action

The mechanism by which N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Thiazole Substituents

Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide

- Key Features: Incorporates a bromophenyl group on the thiazole ring and a triazole-benzimidazole hybrid scaffold.

- Activity: Demonstrated superior docking affinity in molecular studies compared to other analogs (e.g., 9a, 9b), likely due to the electron-withdrawing bromine enhancing target binding .

- Synthesis: Achieved via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 70–80% purity.

N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a, ):

- Key Features: Methoxy and hydroxyl groups on the phenyl ring.

- Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ = 9.01 ± 0.01 µM for COX-1; 11.65 ± 6.20 µM for COX-2) .

- Structural Contrast: Lacks the benzyl and phenoxy groups, resulting in reduced steric bulk and altered enzyme selectivity.

N-(5-R-Benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides ():

- Key Features: Substituted benzyl groups and imidazole-carboxamide moieties.

- Activity: Anticancer activity against NCI-60 cancer cell lines, with IC₅₀ values < 10 µM for select derivatives .

Functional Group Modifications

Phenoxyacetamide vs. Chloroacetamide Derivatives ():

- Example: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Comparison: Replacement of phenoxy with dichlorophenyl reduces electron-rich aromatic interactions but introduces halogen-mediated hydrophobic binding.

- Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9f)

- Activity: Enhanced solubility and binding affinity due to the triazole linker and methoxyphenyl group .

Biological Activity

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological properties, and a phenoxyacetamide moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antibacterial properties. A study focusing on thiazole-containing compounds demonstrated that substituents on the thiazole ring could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms often involve inhibition of bacterial enzymes critical for cell wall synthesis.

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 8 | 10 |

| Control (Standard Antibiotic) | 8 | 15 |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A notable study highlighted that certain thiazole compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies conducted on different cancer cell lines revealed that this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by acylation. For example, chloroacetyl chloride can be reacted with 2-amino-5-aryl-methylthiazole derivatives in dioxane with triethylamine as a base at 20–25°C . Key parameters include solvent choice (e.g., toluene/water mixtures for azide substitutions), reaction time (5–7 hours for reflux), and purification via recrystallization (ethanol-DMF mixtures). Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is critical for monitoring reaction progress .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR identify proton environments (e.g., benzyl protons at δ 3.8–4.2 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon backbone connectivity.

- IR : Peaks at 1650–1680 cm confirm amide C=O stretching, while 1250–1300 cm indicates thiazole C-S bonds.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 442.5 for CHNOS) and fragments corresponding to phenoxyacetamide or benzyl-thiazole moieties .

Q. What in vitro assays are suitable for preliminary screening of antimicrobial or anticancer activity?

- Methodological Answer :

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using agar dilution or microbroth dilution methods.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Dose-response curves (0.1–100 µM) over 48–72 hours are standard. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified benzyl (e.g., 4-fluoro, 4-methyl) or phenoxy (e.g., methoxy, nitro) groups. Compare bioactivity trends to identify pharmacophores.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or COX-2. For example, docking poses may show hydrogen bonding between the acetamide carbonyl and kinase active sites .

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ), steric (Taft Es), and hydrophobic (logP) parameters with activity .

Q. What strategies resolve contradictions in biological data between in vitro and cell-based assays?

- Methodological Answer :

- Solubility Testing : Measure solubility in PBS/DMSO to rule out false negatives due to precipitation. Use surfactants (e.g., Tween-80) for hydrophobic compounds.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. LC-MS quantifies parent compound depletion over time.

- Off-Target Profiling : Screen against a panel of receptors (e.g., GPCRs, ion channels) via radioligand binding assays to identify non-specific interactions .

Q. How can molecular dynamics (MD) simulations elucidate the compound’s mechanism of action?

- Methodological Answer :

- System Setup : Simulate ligand-protein complexes (e.g., MDM2-p53 inhibitor) in explicit solvent (TIP3P water) using GROMACS. Apply CHARMM force fields for small molecules.

- Trajectory Analysis : Calculate root-mean-square deviation (RMSD) to assess binding stability. Hydrogen bond occupancy (>50% over 100 ns) and binding free energy (MM-PBSA) validate key interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.